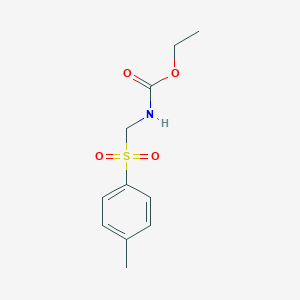![molecular formula C17H8BrCl2N3O2S B407757 6-bromo-3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B407757.png)
6-bromo-3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a bromine atom, a dichlorophenylamino group, and a thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.
Bromination: The bromine atom is introduced into the chromen-2-one core using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, followed by cyclization.
Introduction of the Dichlorophenylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base, such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-bromo-3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 6-bromo-3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-3-[5-(2,4-dichloro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-4-one: Similar structure but with a different position of the bromine atom.
3-[5-(2,4-Dichloro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one: Lacks the bromine atom.
6-Chloro-3-[5-(2,4-dichloro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one: Chlorine atom instead of bromine.
Uniqueness
6-bromo-3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom and the dichlorophenylamino group enhances its reactivity and potential bioactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C17H8BrCl2N3O2S |
|---|---|
Molekulargewicht |
469.1g/mol |
IUPAC-Name |
6-bromo-3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C17H8BrCl2N3O2S/c18-9-1-4-14-8(5-9)6-11(16(24)25-14)15-22-23-17(26-15)21-13-3-2-10(19)7-12(13)20/h1-7H,(H,21,23) |
InChI-Schlüssel |
GIHJHCKCHMFDHI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLOROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B407674.png)
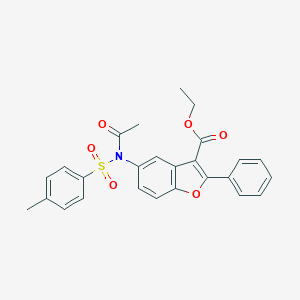
![Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407676.png)
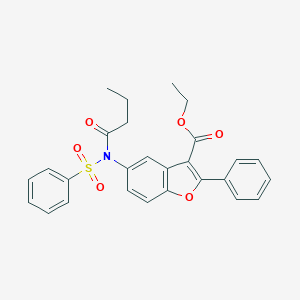
![Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407680.png)
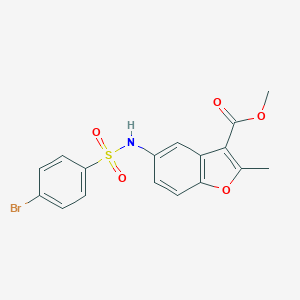
![Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407684.png)
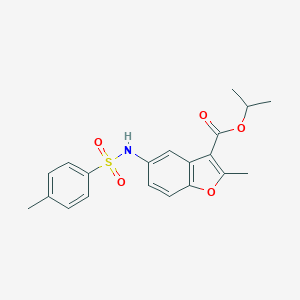
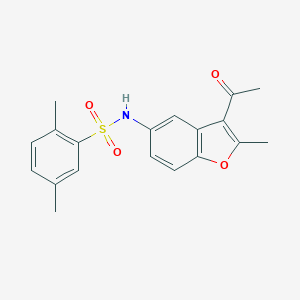
![2-methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407687.png)
![2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide](/img/structure/B407688.png)
![Diethyl 3-methyl-5-{[4-(1-piperidinylsulfonyl)benzoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B407691.png)
![5-chloro-2-[(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methyl]-1,3-thiazol-4-yl 4-methylphenyl sulfone](/img/structure/B407692.png)
